7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 176.17 g/mol. It is classified as a pyrazolo[1,5-a]pyridine derivative, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound is recognized for its utility as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
The synthesis of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. Common methods include:
The reaction conditions vary based on the specific reagents used, but generally involve moderate temperatures (room temperature to reflux conditions) and can utilize solvents such as dimethylformamide or tetrahydrofuran for optimal solubility and reactivity .
The structure of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid features a fused pyrazole and pyridine ring system with a carboxylic acid group at the 3-position. The presence of a methyl group at the 7-position contributes to its unique chemical properties.
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid participates in various chemical reactions, including:
The mechanism of action for 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. It has been shown to modulate enzyme activities related to cell proliferation, potentially exhibiting anticancer properties. The binding affinity to specific molecular targets allows it to influence various signaling pathways crucial for cellular functions .
Relevant data on stability, safety, and handling can be found in Safety Data Sheets provided by suppliers, highlighting its compatibility with various laboratory conditions and potential hazards associated with its use .
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has numerous applications in scientific research:
The pyrazolo[1,5-a]pyridine scaffold is constructed through cyclocondensation reactions between aminopyrazoles and electrophilic synthons. A representative approach involves reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds or their equivalents. For antitubercular carboxamide derivatives, cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with β-enaminones yields ester intermediates, subsequently hydrolyzed to carboxylic acids [2] [9]. Alternative routes employ hydrazone dianions cyclized with diethyl oxalate under n-BuLi mediation, achieving moderate yields (≤53%) after acid-catalyzed aromatization . Key to scalability is controlling stoichiometry and reaction kinetics to minimize polycyclic byproducts.
Table 1: Cyclocondensation Approaches for Core Synthesis
Precursor | Electrophile | Conditions | Yield | Reference |
---|---|---|---|---|
5-Aminopyrazole | β-Enaminone | Reflux, acetic acid | 80-96% | [2] |
Acetophenone hydrazone | Diethyl oxalate | n-BuLi, −78°C to reflux | ≤53% | |
Aminopyrazole carboxylate | Alkoxymethylene-β-dicarbonyl | Solvent-free, MW | 88-96% | [10] |
Carboxylic acid installation at position 3 follows two primary strategies: (1) Direct cyclization using pre-functionalized pyrazoles (e.g., 5-amino-1H-pyrazole-4-carboxylates), or (2) Post-synthetic modification of ester intermediates. For 7-methyl derivatives, ester hydrolysis is optimal: ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes saponification with NaOH/EtOH (reflux, 6 h), followed by HCl acidification (pH=1) to precipitate the carboxylic acid in 91% yield [1] [4]. Methyl ester analogs (e.g., methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate) serve as versatile intermediates for amide coupling, critical for generating bioactive carboxamides [9].
Non-conventional energy sources significantly improve reaction efficiency. Microwave irradiation (MWI) enables solvent-free cyclocondensations at 160–180°C, completing in 15 minutes versus 6 hours under reflux [10]. This reduces side products and improves atom economy (RME: 40–53%), outperforming traditional BODIPY fluorophore syntheses (RME: 1.31–17.9%) [10]. Ultrasound-assisted methods further accelerate cyclizations (e.g., pyrazole-enaminone condensations), achieving >80% yields within 12–18 minutes at 60–65°C [9]. These approaches align with green chemistry goals by minimizing waste and energy consumption.
Regioselectivity is governed by electronic and steric factors during ring closure. Substituents at the 7-position direct electrophilic attack: methyl groups enhance nucleophilicity at C-3, favoring carboxylic acid functionalization there [1] [3]. In contrast, bulky groups (e.g., 2-CF₃-phenyl) diminish activity due to steric hindrance [2]. Vilsmeier-Haack formylation studies confirm C-3 as the most electron-rich site, facilitating carboxyl group introduction [4]. Computational modeling aids in predicting substitution patterns, optimizing routes to avoid isomers like 5-methyl regioisomers.
Table 2: Regioselectivity Influencing Factors
Substituent Position | Group | Effect on C-3 Reactivity | Activity (MIC vs. H37Rv) |
---|---|---|---|
7-methyl | CH₃ | Enhanced | <0.002 μg/mL |
5-methyl | CH₃ | Moderate | 0.381 μg/mL |
7-(2-CF₃-phenyl) | CF₃ | Suppressed | Inactive |
Sustainable synthesis leverages solvent-free conditions and recoverable catalysts. Cyclocondensations using DMF-dimethylacetal generate only methanol and dimethylamine as byproducts, which are recyclable [10]. Reaction Mass Efficiency (RME) for 7-arylpyrazolo[1,5-a]pyrimidines reaches 53%, with costs as low as $4.70/g [10]. Additionally, in situ ester hydrolysis avoids toxic solvents, utilizing aqueous ethanol and precipitating the acid product via pH adjustment [4]. These protocols align with the "prevention principle" by eliminating organic solvents and maximizing raw material utilization.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2